molecular formula C24H23N3OS B4051004 N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide

N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide

Cat. No.: B4051004
M. Wt: 401.5 g/mol
InChI Key: LMCFPRXDQRAFJF-UHFFFAOYSA-N
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Description

N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.15618354 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activities

One area of application for benzamide-based compounds involves their synthesis for antiviral activities. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the influenza A virus (H5N1), commonly known as bird flu. These compounds were synthesized through a series of reactions and tested in vitro for their efficacy against the virus, with several showing substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Synthesis

Benzamide derivatives have also been utilized in the synthesis of various heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide, a compound with a structural moiety similar to the query compound, has been used in heterocyclic synthesis to produce nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These synthetic processes involve reactions with arylidinecyanothioacetamide, demonstrating the versatility of benzamide derivatives in synthesizing complex heterocyclic structures (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).

Fluoride Anion Sensing

Another application includes the development of benzamide derivatives for colorimetric sensing of fluoride anions. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their potential in naked-eye detection of fluoride anions in solution, demonstrating a practical application in environmental monitoring and analytical chemistry. The colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the functional diversity of benzamide-based compounds (Younes et al., 2020).

Properties

IUPAC Name

N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-16(26-24(28)20-12-6-7-14-23(20)29-3)21-15-25-27(17(21)2)22-13-8-10-18-9-4-5-11-19(18)22/h4-16H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCFPRXDQRAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
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N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide

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